Hellebrigenin glucoside

Description

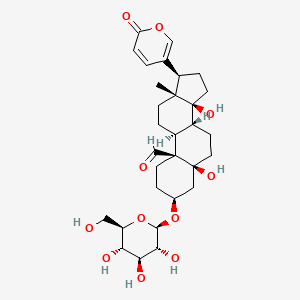

Structure

2D Structure

Properties

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O11/c1-27-8-5-19-20(30(27,38)11-7-18(27)16-2-3-22(33)39-14-16)6-10-29(37)12-17(4-9-28(19,29)15-32)40-26-25(36)24(35)23(34)21(13-31)41-26/h2-3,14-15,17-21,23-26,31,34-38H,4-13H2,1H3/t17-,18+,19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUYMUBJXHVZEL-DBOUUHTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905872 | |

| Record name | 3-(Hexopyranosyloxy)-5,14-dihydroxy-19-oxobufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72947-90-1, 100991-82-0 | |

| Record name | Hellebrigenin-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072947901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexopyranosyloxy)-5,14-dihydroxy-19-oxobufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Detailed Research Findings

Scientific studies have explored the cytotoxic activities of hellebrigenin (B1673045) glucoside and its aglycone, hellebrigenin, in various cancer cell lines.

Research on bufadienolides isolated from Helleborus foetidus has demonstrated cytotoxic effects against MCF-7 human breast cancer cells. nih.govmedicinaantroposofica.it Similarly, studies on compounds from Helleborus thibetanus, including hellebrigenin-3-O-β-D-glucoside, have shown moderate cytotoxicity against HCT116 and HepG2 tumor cell lines. tandfonline.com Further investigations into bufadienolides from Helleborus foetidus and Helleborus lividus have reported cytotoxic activities against HL-60 and A549 cells. nih.govresearchgate.net

The aglycone, hellebrigenin, has been the subject of more extensive research regarding its mechanisms of action. Studies have shown that hellebrigenin can induce apoptosis (programmed cell death) in oral cancer cells and human hepatocellular carcinoma cells (HepG2). nih.govbiocrick.comchemfaces.com This process is characterized by several key cellular events:

Cell Cycle Arrest: Hellebrigenin has been observed to cause cell cycle arrest at the G2/M phase. nih.govbiocrick.com

Modulation of Apoptotic Proteins: It influences the expression of proteins involved in apoptosis, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an increase in pro-apoptotic proteins such as Bax and Bak. nih.govmedchemexpress.com

Caspase Activation: The compound triggers the activation of caspases, which are crucial enzymes in the apoptotic pathway. nih.govmedchemexpress.com

Mitochondrial Involvement: Hellebrigenin can disrupt the mitochondrial membrane potential, a key step in the intrinsic pathway of apoptosis. nih.govbiocrick.com

Signaling Pathway Inhibition: Research indicates that hellebrigenin can inhibit signaling pathways such as the MAPK (ERK, p38, JNK) and Akt pathways, which are often dysregulated in cancer. nih.govmedchemexpress.com

It is important to note that while the glycoside form, hellebrigenin glucoside, has shown cytotoxic activity, its aglycone, hellebrigenin, has been more extensively studied for its detailed molecular mechanisms. tandfonline.comnih.govbiocrick.comchemfaces.com Interestingly, one study found that hellebrigenin and its glycoside form, hellebrin (B89052), display similar in vitro growth inhibitory effects in cancer cells. researchgate.netnih.gov

Table 2: Investigated Biological Activities of this compound and Related Compounds

| Compound | Cell Line(s) | Observed Effect |

|---|---|---|

| Bufadienolides (from H. foetidus) | MCF-7 | Cytotoxicity nih.govmedicinaantroposofica.it |

| Hellebrigenin-3-O-β-D-glucoside | HCT116, HepG2 | Moderate cytotoxicity tandfonline.com |

| Bufadienolides (from H. foetidus and H. lividus) | HL-60, A549 | Cytotoxicity nih.govresearchgate.net |

Biosynthetic Pathways and Enzymatic Transformations of Hellebrigenin Glucoside

Elucidation of Bufadienolide Biosynthesis Precursors

The complete biosynthetic pathway for bufadienolides, including the aglycone Hellebrigenin (B1673045), is not yet fully understood. researchgate.net However, research has identified key precursors and intermediates. Cholesterol is established as a primary precursor for bufadienolide biosynthesis in both amphibians and mammals. ahajournals.orgnih.gov Studies have demonstrated the conversion of labeled cholesterol into bufadienolides, confirming its foundational role in the pathway. ahajournals.org

In mammalian systems, particularly the adrenal cortex, the synthesis of bufadienolides from cholesterol proceeds via a pathway that is notably independent of cholesterol side-chain cleavage. ahajournals.org This indicates that pregnenolone (B344588), a common intermediate in the synthesis of most steroid hormones, is not a precursor for this specific class of compounds. ahajournals.org This distinction highlights a unique branch in steroidogenesis leading to the formation of bufadienolides.

The following table summarizes the key precursors and their roles in the biosynthesis of the bufadienolide steroid core.

| Precursor | Role/Status in Bufadienolide Biosynthesis | Supporting Evidence |

| Cholesterol | Primary and obligatory precursor. | Demonstrated conversion of labeled cholesterol to bufadienolides in amphibians and mammals. ahajournals.orgnih.gov Biosynthesis is reduced by inhibitors of cholesterol synthesis. ahajournals.org |

| Pregnenolone | Not a precursor in the primary pathway. | Studies show that pregnenolone is not incorporated into bufadienolides, and the pathway is independent of the cholesterol side-chain cleavage that produces it. ahajournals.org |

| Acetate & Mevalonate | Early-stage precursors for cholesterol synthesis. | These molecules are foundational for the biosynthesis of cholesterol itself, which then enters the bufadienolide-specific pathway. ahajournals.org |

Glycosylation Mechanisms in Hellebrigenin Glucoside Formation

This compound is a conjugated bufadienolide, formed when a glucose molecule is attached to the Hellebrigenin aglycone. frontiersin.orgnih.gov This transformation is a critical step that can alter the compound's properties. The process of attaching sugar moieties (glycans) is known as glycosylation and is a primary method for the structural modification of bufadienolides. frontiersin.org

This reaction is catalyzed by a class of enzymes known as glycosyltransferases (GTs). acs.orgnih.gov These enzymes facilitate the transfer of a sugar molecule from an activated sugar donor, such as UDP-glucose, to an acceptor molecule—in this case, the Hellebrigenin aglycone. nih.gov In bufadienolides, glycosylation typically occurs at the hydroxyl group on the C-3 position of the steroid core. frontiersin.org

Enzyme-catalyzed glycosylation is considered a highly efficient and selective method for producing glycosides, avoiding the complex protection and deprotection steps required in chemical synthesis. frontiersin.org Research into microbial glycosyltransferases has identified specific enzymes, such as OleD and YjiC1, that are capable of glycosylating cardiac steroids, including bufadienolides. nih.govacs.org

The table below outlines the essential components involved in the enzymatic formation of this compound.

| Component Type | Specific Example | Function in the Reaction |

| Aglycone Substrate | Hellebrigenin | The core steroid molecule that acts as the acceptor for the glucose moiety. nih.govresearchgate.net |

| Sugar Donor | UDP-glucose (Uridine diphosphate (B83284) glucose) | An activated form of glucose that provides the sugar molecule for the transfer reaction. |

| Enzyme | Glycosyltransferase (GT) | Catalyzes the formation of the glycosidic bond between Hellebrigenin and glucose. frontiersin.orgnih.gov |

Cellular and Molecular Bioactivities of Hellebrigenin Glucoside

Cardiotonic Modulation in Research Models

Hellebrin (B89052), as a cardiac glycoside, exerts cardiotonic effects primarily through the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes. mdpi.comfrontiersin.org This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, enhancing myocardial contractility. mdpi.com This mechanism is a hallmark of cardiotonic steroids and has been historically utilized in the management of heart conditions. mdpi.comnih.gov Research has shown that both hellebrin and its aglycone, hellebrigenin (B1673045), bind to the alpha subunits of the Na+/K+-ATPase. nih.gov Interestingly, while most cardiac glycosides are more potent than their aglycone forms, hellebrin and hellebrigenin have been found to display similar potency in their biological effects, including their cardiotonic and anticancer activities. nih.govnih.gov

In Vitro Antineoplastic Effects

The antineoplastic properties of hellebrin and its aglycone hellebrigenin have been demonstrated across various cancer cell lines. researchgate.net These compounds have shown cytotoxic effects against a range of malignancies, including breast, pancreatic, and oral squamous cell carcinoma. researchgate.netnih.govnih.gov The anticancer activity is linked to their ability to inhibit the Na+/K+-ATPase, which is often overexpressed in cancer cells. nih.gov

Hellebrin and hellebrigenin have been shown to be potent inhibitors of cancer cell proliferation. medchemexpress.comfrontiersin.org Studies on human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), revealed that hellebrigenin significantly reduces cell viability in a dose-dependent manner. nih.govfrontiersin.org Specifically, the IC50 values for hellebrigenin after 48 hours of treatment were 34.9 ± 4.2 nM in MCF-7 cells and 61.3 ± 9.7 nM in MDA-MB-231 cells. frontiersin.org

The ability of cancer cells to form colonies, a measure of their self-renewal and sustained proliferation capabilities, is also significantly hampered by these compounds. The colony formation assay, which assesses the ability of a single cell to grow into a colony, is a key indicator of tumorigenicity. frontiersin.orgyoutube.com Research has demonstrated that hellebrigenin can inhibit the formation of colonies in oral cancer and other cancer cell lines. medchemexpress.com

| Compound | Cell Line | Effect | IC50 Value (48h) | Source |

|---|---|---|---|---|

| Hellebrigenin | MCF-7 (Breast Cancer) | Inhibition of Cell Viability | 34.9 ± 4.2 nM | frontiersin.org |

| Hellebrigenin | MDA-MB-231 (Breast Cancer) | Inhibition of Cell Viability | 61.3 ± 9.7 nM | frontiersin.org |

| Hellebrigenin | Oral Cancer Cells (SCC-1/47) | Inhibition of Cell Viability | Dose-dependent | medchemexpress.com |

| Hellebrigenin | Liver Cancer Cells (HepG2) | Inhibition of Cell Viability | Dose-dependent | medchemexpress.com |

A primary mechanism of the antineoplastic action of hellebrin and hellebrigenin is the induction of programmed cell death, or apoptosis. nih.gov This is a regulated process essential for eliminating damaged or unwanted cells. nih.gov

Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. bio-techne.com Both pathways converge on the activation of caspases, a family of proteases that execute the process of cell death. sinobiological.com Research indicates that hellebrigenin can induce apoptosis in cancer cells through both of these pathways. nih.gov In breast cancer cells, hellebrigenin treatment led to the activation of both caspase-8 (an initiator of the extrinsic pathway) and caspase-9 (an initiator of the intrinsic pathway). nih.gov

The intrinsic pathway is triggered by cellular stress, such as DNA damage, and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. embopress.org This pathway centers on the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. youtube.com Hellebrigenin has been shown to activate this pathway by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. medchemexpress.com

Studies have demonstrated that hellebrigenin treatment leads to the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL in breast cancer cells. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.govnih.gov The subsequent release of cytochrome c from the mitochondria into the cytosol activates caspase-9, which then activates downstream executioner caspases, ultimately leading to cell death. nih.gov

| Compound | Cell Line | Key Molecular Events | Source |

|---|---|---|---|

| Hellebrigenin | Breast Cancer (MCF-7) | Downregulation of Bcl-2 and Bcl-xL, Upregulation of Bad, Activation of Caspase-9 | nih.gov |

| Hellebrigenin | Oral Squamous Cell Carcinoma | Mitochondrial membrane depolarization, Upregulation of Bax and Bak, Downregulation of Bcl-2 and Bcl-xL | nih.gov |

| Hellebrigenin | Colorectal Cancer (HCT116, HT29) | Reduction of mitochondrial membrane potential | researchgate.net |

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface, such as the Fas receptor (FasR) and tumor necrosis factor receptor (TNFR). sinobiological.comcreative-diagnostics.com This ligand-receptor interaction leads to the recruitment of adaptor proteins and the subsequent activation of caspase-8. sinobiological.com

Research on oral squamous cell carcinoma has shown that hellebrigenin treatment increases the expression of death receptors, including Fas and death receptor 5 (DR5). nih.gov This upregulation of death receptors sensitizes the cancer cells to apoptotic signals. The activation of caspase-8 in breast cancer cells treated with hellebrigenin further confirms the involvement of the extrinsic pathway in its anticancer mechanism. nih.gov

Induction of Programmed Cell Death Modalities

Autophagy Induction and Regulation

Hellebrigenin, the aglycone form of hellebrigenin glucoside, has been identified as a potent inducer of autophagy in various cell lines, particularly in cancer research. researchgate.netnih.gov Studies on human pancreatic carcinoma cells, SW1990 and BxPC-3, have shown that hellebrigenin treatment effectively promotes autophagy. researchgate.netnih.gov Morphological observations and immunofluorescence staining confirmed an increase in autophagy upon treatment. researchgate.netnih.gov

The induction of autophagy is both dose- and time-dependent. researchgate.net For instance, in SW1990 and BxPC-3 cells, the rate of autophagy was significantly increased after 24 and 48 hours of treatment with hellebrigenin. researchgate.net At higher concentrations (96 nM in SW1990 and 30 nM in BxPC-3), the autophagy rate increased to 138.9% and 140.3% respectively after 48 hours. researchgate.net

Table 1: Effect of Hellebrigenin on Autophagy Rate in Pancreatic Cancer Cells

| Cell Line | Concentration | Time (hours) | Autophagy Rate Increase (%) |

|---|---|---|---|

| SW1990 | High (96 nM) | 24 | 74.9 |

| SW1990 | High (96 nM) | 48 | 138.9 |

| BxPC-3 | High (30 nM) | 24 | 72.9 |

| BxPC-3 | High (30 nM) | 48 | 140.3 |

At the molecular level, hellebrigenin regulates autophagy through the modulation of key signaling proteins. Western blot analysis revealed that treatment with hellebrigenin increased the expression of essential autophagy-related proteins (Atg), such as Atg12 and LC3, in SW1990 cells. researchgate.net In BxPC-3 cells, an increased expression was observed for Beclin-1, LC3, Atg3, Atg5, Atg12, and Atg16L. researchgate.net This upregulation of autophagic proteins confirms its role in activating the autophagic machinery. Furthermore, hellebrigenin is suggested to activate autophagy in part by influencing the PI3K/Akt/mTOR signaling pathway. researchgate.net

Anti-Parasitic Activity Investigations

Hellebrigenin has demonstrated notable activity against several protozoan parasites. researchgate.netnih.gov Research has shown it to be effective against Leishmania chagasi promastigotes and Trypanosoma cruzi trypomastigotes, the causative agents of leishmaniasis and Chagas disease, respectively. researchgate.netnih.gov The compound is recognized as an antileishmanial agent. nih.gov

The anti-parasitic potential of bufadienolides, the class of compounds to which hellebrigenin belongs, has garnered scientific attention due to their mechanism of action, which often involves the inhibition of the Na+/K+-ATPase pump, a crucial enzyme for parasite survival. The investigation into these natural compounds provides a basis for the potential development of new therapeutic options for parasitic diseases.

Table 2: Investigated Anti-Parasitic Activity of Hellebrigenin

| Parasite | Form | Observed Activity |

|---|---|---|

| Leishmania chagasi | Promastigote | Active |

| Trypanosoma cruzi | Trypomastigote | Active |

Insecticidal Efficacy

There is no information available in the provided scientific literature from the conducted searches concerning the insecticidal efficacy of Hellebrigenin or its glucoside.

Molecular Targets and Mechanistic Underpinnings of Hellebrigenin Glucoside Action

Interaction with Na+/K+-ATPase Isoforms

The primary molecular target for cardiac glycosides, including hellebrin (B89052) (a representative hellebrigenin (B1673045) glucoside) and its aglycone hellebrigenin, is the Na+/K+-ATPase enzyme. This enzyme is crucial for maintaining sodium and potassium gradients across the plasma membrane of animal cells. The interaction of these compounds with different isoforms of Na+/K+-ATPase is a key determinant of their cellular effects.

Binding Affinity and Inhibition Kinetics

The binding and inhibition of Na+/K+-ATPase by hellebrin and hellebrigenin present an anomalous case compared to other cardiac glycosides. Typically, the glycoside form of a cardiotonic steroid displays a higher binding affinity and greater inhibitory effect than its corresponding aglycone. However, studies have shown that hellebrigenin can be as, or even slightly more, potent than hellebrin.

In assays measuring the inhibition of purified human α1β1 Na+/K+-ATPase, hellebrigenin showed a tendency for stronger inhibition compared to hellebrin. The mean IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity, were 16 ± 5 nM for hellebrigenin and 28 ± 7 nM for hellebrin, although this difference was not statistically significant researchgate.net. This similarity in potency is unusual, as the sugar moiety in most cardiac glycosides enhances binding affinity researchgate.netnih.gov.

| Compound | Target | Measurement | Value (nM) | Source |

|---|---|---|---|---|

| Hellebrigenin | Na+/K+-ATPase | IC50 | 16 ± 5 | researchgate.net |

| Hellebrin | Na+/K+-ATPase | IC50 | 28 ± 7 | researchgate.net |

Subunit Selectivity Profiles

The Na+/K+-ATPase enzyme is composed of α and β subunits, with the α subunit existing in multiple isoforms (e.g., α1, α2, α3). Many cardiac glycosides exhibit higher binding affinity for the α2 and α3 isoforms compared to the α1 isoform. Hellebrin and hellebrigenin are exceptions to this trend. Both the glycoside and its aglycone demonstrate a moderate selectivity for the α1 subunit researchgate.net.

Research indicates that the hellebrin/hellebrigenin pair has an approximately 2-fold higher binding affinity for the α1β1 complex over the α2β1 and α3β1 complexes researchgate.netnih.gov. This preference for the α1 subunit is a distinguishing feature of their interaction with Na+/K+-ATPase.

Cell Cycle Regulatory Protein Modulation

Hellebrigenin has been shown to exert significant effects on cell proliferation by modulating the expression and activity of key cell cycle regulatory proteins. This modulation leads to disruptions in the normal progression of the cell cycle, often resulting in cell cycle arrest.

Cyclin and Cyclin-Dependent Kinase Regulation

Progression through the cell cycle is driven by complexes of cyclins and cyclin-dependent kinases (CDKs). Hellebrigenin treatment has been found to significantly alter the levels of these crucial regulators. In studies on oral squamous carcinoma cells, hellebrigenin dose-dependently reduced the expression of several cell cycle proteins, including cyclins A2, B1, and D3, as well as the cyclin-dependent kinases CDK4 and CDK6 nih.gov.

| Protein | Family | Effect of Hellebrigenin | Cell Line | Source |

|---|---|---|---|---|

| Cyclin A2 | Cyclin | Downregulation | Oral Cancer Cells | nih.gov |

| Cyclin B1 | Cyclin | Downregulation | Oral Cancer Cells | nih.gov |

| Cyclin B1 | Cyclin | Upregulation | HepG2 | researchgate.netnih.gov |

| Cyclin D3 | Cyclin | Downregulation | Oral Cancer Cells | nih.gov |

| CDK1 (Cdc2) | CDK | Downregulation (Total) | HepG2 | researchgate.net |

| p-CDK1 (Tyr15) | CDK | Upregulation | HepG2 | researchgate.netnih.gov |

| CDK4 | CDK | Downregulation | Oral Cancer Cells | nih.gov |

| CDK6 | CDK | Downregulation | Oral Cancer Cells | nih.gov |

| Cdc25C | Phosphatase | Downregulation | HepG2 | researchgate.netnih.gov |

Cell Cycle Checkpoint Engagement (e.g., G0/G1, G2/M arrest)

The perturbation of cyclin and CDK levels by hellebrigenin leads to the engagement of cell cycle checkpoints, resulting in cell cycle arrest. The predominant effect observed in various cancer cell lines, including oral, nasopharyngeal, and hepatocellular carcinoma, is a robust arrest at the G2/M phase of the cell cycle nih.govresearchgate.net.

This G2/M arrest is a direct consequence of the regulatory changes to the CDK1/Cyclin B1 complex. The downregulation of the activating phosphatase Cdc25C and the increase in inhibitory phosphorylation of CDK1 prevent the cell from transitioning from the G2 phase into mitosis researchgate.netresearchgate.netnih.gov. Research has shown that this checkpoint engagement is often initiated by cellular stress signals, such as DNA damage. Hellebrigenin has been found to trigger DNA double-strand breaks, which subsequently activates the ATM-Chk2 signaling pathway, a key upstream regulator of the G2/M checkpoint researchgate.netresearchgate.netnih.gov.

Intracellular Signal Transduction Pathway Perturbation

Beyond its direct effects on Na+/K+-ATPase and cell cycle proteins, hellebrigenin also perturbs critical intracellular signal transduction pathways that govern cell survival, proliferation, and apoptosis.

Hellebrigenin has been identified as an inhibitor of the MAPK (mitogen-activated protein kinase) signaling pathway. It has been shown to suppress the phosphorylation of key components of this pathway, including ERK, p38, and JNK medchemexpress.com. The MAPK pathway is central to transducing extracellular signals to intracellular responses, and its inhibition can disrupt cancer cell proliferation and survival.

Furthermore, hellebrigenin affects the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and is often overactive in cancers researchgate.net. Studies have demonstrated that hellebrigenin treatment inhibits the expression and phosphorylation of Akt researchgate.netnih.govmedchemexpress.com. Silencing Akt with siRNA was found to block hellebrigenin-induced cell cycle arrest, highlighting the indispensable role of Akt inhibition in this process researchgate.netnih.gov. Additionally, hellebrigenin has been shown to downregulate the expression of the X-linked inhibitor of apoptosis protein (XIAP), further promoting apoptotic processes nih.govmedchemexpress.com.

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade Inhibition (ERK, p38, JNK)

Hellebrigenin glucoside has been shown to selectively target and inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis. medchemexpress.com Studies have demonstrated that hellebrigenin suppresses the phosphorylation of key components of this cascade, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), in various cancer cell lines. medchemexpress.com This inhibition of MAPK signaling is a significant contributor to the pro-apoptotic activities of the compound.

The dynamic balance between the ERK pathway, which is typically associated with cell survival and proliferation, and the stress-activated JNK and p38 pathways, is crucial in determining a cell's fate. nih.gov By downregulating the phosphorylation of ERK, p38, and JNK, hellebrigenin disrupts this balance, thereby promoting apoptotic cell death. medchemexpress.com The inhibition of these pathways has been observed in oral squamous cell carcinoma cells, where it leads to caspase-mediated apoptosis. medchemexpress.com

| Target Protein | Effect of Hellebrigenin | Observed in |

|---|---|---|

| p-ERK | Downregulation of phosphorylation | Oral cancer cells |

| p-p38 | Downregulation of phosphorylation | Oral cancer cells |

| p-JNK | Downregulation of phosphorylation | Oral cancer cells |

Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Pathway Downregulation

The Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) signaling pathway is another crucial cellular cascade that this compound targets. This pathway plays a central role in cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers. Hellebrigenin has been found to inhibit the expression and phosphorylation of Akt, a key downstream effector of PI3K. medchemexpress.com The downregulation of the PI3K/Akt pathway contributes to the anti-proliferative and pro-apoptotic effects of hellebrigenin. In human hepatocellular carcinoma HepG2 cells, inhibition of Akt is a key mechanism through which hellebrigenin induces cell cycle arrest and apoptosis. medchemexpress.com

X-linked Inhibitor of Apoptosis Protein (XIAP) Suppression

A significant aspect of this compound's mechanism of action is its ability to suppress the X-linked inhibitor of apoptosis protein (XIAP). medchemexpress.com XIAP is a potent endogenous inhibitor of caspases, the key executioners of apoptosis. By downregulating the expression of XIAP, hellebrigenin effectively removes a critical brake on the apoptotic machinery, thereby sensitizing cells to programmed cell death. medchemexpress.com This suppression of XIAP has been identified as a specific mechanism by which hellebrigenin executes its pro-apoptotic activities in oral squamous cell carcinoma. medchemexpress.com

Mitochondrial Bioenergetics and Membrane Potential Disruption

This compound profoundly impacts mitochondrial function, a central hub for cellular metabolism and apoptosis. A common feature of cardiotonic steroids, including hellebrigenin, is a significant reduction in the oxygen consumption rate in treated cells, indicating a direct effect on mitochondrial oxidative phosphorylation. nih.govresearchgate.net This disruption of mitochondrial bioenergetics is closely linked to the induction of apoptosis.

Furthermore, hellebrigenin treatment leads to a reduction in the mitochondrial membrane potential. researchgate.net The loss of mitochondrial membrane potential is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm and subsequent activation of the caspase cascade. This has been observed in pancreatic carcinoma cells following exposure to hellebrigenin. researchgate.net

| Parameter | Effect of Hellebrigenin | Consequence |

|---|---|---|

| Oxygen Consumption Rate | Dramatic reduction | Impact on mitochondrial oxidative phosphorylation |

| Mitochondrial Membrane Potential | Reduction/Disruption | Induction of intrinsic apoptosis pathway |

DNA Integrity Compromise and Repair Pathway Activation

This compound has been shown to compromise DNA integrity by inducing DNA double-strand breaks. medchemexpress.com This genotoxic effect triggers the activation of cellular DNA damage response pathways. Specifically, hellebrigenin treatment has been found to activate the Ataxia-Telangiectasia Mutated (ATM) pathway. medchemexpress.comnih.gov ATM is a primary sensor of DNA double-strand breaks and, upon activation, phosphorylates a number of downstream effector proteins, including the checkpoint kinase Chk2. nih.gov

The activation of the ATM-Chk2 pathway is a critical cellular response to DNA damage, initiating cell cycle arrest to allow time for DNA repair. nih.gov In HepG2 cells, hellebrigenin-induced DNA damage leads to the upregulation of phosphorylated ATM (p-ATM) and phosphorylated Chk2 (p-Chk2), ultimately resulting in a G2/M phase cell cycle arrest. nih.gov This activation of the DNA damage response pathway highlights a crucial mechanism by which hellebrigenin exerts its cytotoxic effects.

Reactive Oxygen Species Generation and Oxidative Stress Induction

The induction of reactive oxygen species (ROS) and subsequent oxidative stress is another important facet of this compound's mechanism of action. Treatment with hellebrigenin can lead to the excessive production of ROS. researchgate.net This increase in intracellular ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA, and is a significant trigger for apoptosis. researchgate.net The induction of excessive ROS has been identified as a key mechanism contributing to hellebrigenin-induced apoptosis in colorectal cancer cells. researchgate.net

Analytical Chemistry Methodologies for Hellebrigenin Glucoside Research

Advanced Chromatographic Techniques for Isolation and Purity Assessment (e.g., UPLC-MS/MS)

The isolation and quantification of Hellebrigenin (B1673045) glucoside from complex biological matrices, such as plant extracts, rely on advanced chromatographic methods. Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a particularly powerful technique, offering high resolution, sensitivity, and speed.

UPLC systems utilize columns with sub-2 µm particles, which provides superior separation efficiency compared to traditional High-Performance Liquid Chromatography (HPLC). For the analysis of bufadienolide glycosides like Hellebrigenin glucoside, reversed-phase columns (e.g., C18) are commonly employed. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often water with a formic acid modifier to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The Diode Array Detector (DAD) can be used for preliminary detection and quantification based on the chromophores in the molecule. e-nps.or.krpensoft.net

The coupling of UPLC to a tandem mass spectrometer (MS/MS) allows for highly sensitive and selective detection. The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for targeted quantification or in full scan mode for profiling and identification of unknown compounds. ekb.egnih.gov This combination is essential for achieving the low limits of detection (LOD) and quantification (LOQ) required for detailed research.

Table 1: Representative UPLC-MS/MS Parameters for the Analysis of Bufadienolide Glycosides

| Parameter | Typical Setting |

|---|---|

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) nih.govekb.eg |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol ekb.eg |

| Flow Rate | 0.2 - 0.4 mL/min ekb.eg |

| Gradient Elution | A time-programmed gradient from a high aqueous content to a high organic content to elute compounds based on polarity. |

| Column Temperature | 25 - 40 °C |

| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode ekb.eg |

| MS Detector | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) nih.gov |

| Scan Mode | Full Scan (for profiling), Multiple Reaction Monitoring (MRM, for quantification) |

Spectroscopic and Spectrometric Approaches for Structural Elucidation (e.g., NMR, HRMS/MS, ESI-MS)

Once isolated and purified, the definitive structure of this compound is determined using a combination of spectroscopic and spectrometric techniques.

High-Resolution Mass Spectrometry (HRMS/MS) and Electrospray Ionization (ESI-MS)

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. For this compound (C₃₀H₄₂O₁₁), the exact monoisotopic mass is 578.2727 Da. nih.gov ESI is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like glycosides.

In ESI-MS analysis, this compound typically forms adducts, such as the ammonium (B1175870) adduct [M+NH₄]⁺ at m/z 596.309 or the protonated dimer [2M+H]⁺ at m/z 1157.55. nih.gov Tandem mass spectrometry (MS/MS) experiments involve selecting a precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. A key fragmentation in O-glycosides is the cleavage of the glycosidic bond, resulting in the neutral loss of the sugar moiety. For this compound, this corresponds to the loss of a glucose unit (C₆H₁₀O₅, 162.0528 Da), producing a fragment ion corresponding to the protonated aglycone, Hellebrigenin. nih.govuab.edu Further fragmentation of the aglycone provides structural information about the steroid core.

Table 2: Experimental HRMS/MS Data for this compound

| Precursor Ion (m/z) | Adduct Type | Fragment Ions (m/z) | Proposed Interpretation |

|---|---|---|---|

| 596.309 | [M+NH₄]⁺ | 579.280 | [M+H]⁺ |

| 596.309 | [M+NH₄]⁺ | 417.228 | [M+H - 162]⁺ (Loss of Glucose) -> [Hellebrigenin+H]⁺ |

| 596.309 | [M+NH₄]⁺ | 371.221 | Further fragmentation of the aglycone |

| 596.309 | [M+NH₄]⁺ | 353.211 | Further fragmentation of the aglycone |

| 596.309 | [M+NH₄]⁺ | 335.198 | Further fragmentation of the aglycone |

Data sourced from PubChem CID 3055779. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete and unambiguous structural elucidation of organic molecules. A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is required to assign all proton and carbon signals and to establish connectivity within the molecule.

¹H NMR: Provides information on the number and chemical environment of protons. Key signals include the anomeric proton of the glucose unit, olefinic protons of the lactone ring, and methyl singlets of the steroid backbone.

¹³C NMR: Shows the signals for all carbon atoms in the molecule, including the carbonyls in the lactone ring and aldehyde group, and carbons of the steroid and sugar moieties.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace out the spin systems within the steroid rings and the glucose unit.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting different structural fragments, for example, establishing the linkage between the anomeric proton of glucose and the C-3 carbon of the Hellebrigenin aglycone.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which is essential for determining the relative stereochemistry of the molecule.

Table 3: ¹H and ¹³C NMR Data for the Hellebrigenin Aglycone Moiety

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 1 | 28.5 | 1.18, 1.95 |

| 2 | 26.9 | 1.83, 2.05 |

| 3 | 70.9 | 4.14 |

| 4 | 35.8 | 1.63, 2.22 |

| 5 | 84.8 | - |

| 6 | 36.1 | 1.55, 1.81 |

| 7 | 21.6 | 1.50, 1.98 |

| 8 | 40.8 | 2.50 |

| 9 | 36.8 | 1.91 |

| 10 | 60.0 | - |

| 11 | 21.3 | 1.60, 1.70 |

| 12 | 38.6 | 1.35, 2.18 |

| 13 | 49.6 | - |

| 14 | 84.9 | - |

| 15 | 32.7 | 2.03, 2.13 |

| 16 | 26.6 | 1.85, 2.20 |

| 17 | 50.0 | 3.45 |

| 18 | 16.2 | 0.98 (s) |

| 19 | 205.1 | 10.08 (s) |

| 20 | 150.1 | - |

| 21 | 147.1 | 7.91 (dd, 9.8, 2.6) |

| 22 | 113.8 | 6.27 (d, 9.8) |

| 23 | 146.1 | 7.42 (d, 2.6) |

| 24 | 161.7 | - |

Data adapted from the aglycon assignments of Hellebrin (B89052). researchgate.net The glucose moiety signals would supplement this data.

Chemical Synthesis and Semisynthesis of Hellebrigenin Glucoside Derivatives

Derivatization Strategies and Novel Analog Synthesis

The chemical manipulation of hellebrigenin (B1673045) glucoside and its close analog, hellebrin (B89052), aims to enhance their therapeutic properties by modifying their structure. Semisynthesis, a strategy that utilizes a naturally occurring starting material to create novel compounds, is a common approach. Hellebrin, a glucorhamnoside of hellebrigenin, can be isolated from plants of the Helleborus genus and serves as a key precursor for derivatization.

One primary derivatization strategy involves the modification of the sugar moiety. While specific synthetic details for a wide range of hellebrigenin glucoside derivatives are not extensively published, a notable example is the creation of a hellebrigenin diglucoside, hellebrigenin-3-O-β-D-glucosyl-(1→4)-β-D-glucoside, which has been isolated from the roots and rhizomes of Helleborus thibetanus. This natural derivative showcases the potential for creating more complex glycosidic chains.

Furthermore, a patent has disclosed the synthesis of novel hellebrin and hellebrigenin derivatives with potential anticancer activity. The general approach outlined in the patent involves the chemical modification of the core hellebrigenin structure or the attached sugar residues to produce a library of new compounds for biological screening. These modifications could include esterification, etherification, or the introduction of different functional groups to alter the compound's polarity, stability, and interaction with biological targets.

The synthesis of such derivatives often begins with the extraction and purification of the parent glycoside, such as hellebrin, from natural sources. Subsequent chemical steps can then be employed to modify the sugar units or the steroidal backbone. For instance, selective protection and deprotection of hydroxyl groups on the glucose moiety would allow for regioselective modifications, leading to the synthesis of a diverse range of analogs.

Functional Characterization of Synthetic and Semisynthetic Compounds

The functional characterization of newly synthesized this compound derivatives is crucial to understanding their potential as therapeutic agents. A primary focus of this characterization is the evaluation of their cytotoxic activity against various cancer cell lines.

Research has demonstrated that both hellebrin and its aglycone, hellebrigenin, exhibit potent in vitro growth-inhibitory effects against a panel of human cancer cell lines. This activity is largely attributed to their ability to bind to and inhibit the Na+/K+-ATPase, a transmembrane protein crucial for maintaining cellular ion gradients.

A significant study by Moreno Y Banuls et al. (2013) provided a detailed comparison of the cytotoxic profiles of hellebrin and hellebrigenin. Their findings, summarized in the table below, indicate that both compounds display potent anticancer activity across multiple cancer cell types.

| Cancer Cell Line | Cell Type | Hellebrin IC50 (nM) | Hellebrigenin IC50 (nM) |

|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | 14 | 10 |

| U373 | Glioblastoma | 11 | 10 |

| Hs683 | Glioblastoma | 12 | 11 |

| CCRF-CEM | Leukemia | 11 | 10 |

| HL-60 | Leukemia | 12 | 11 |

| MCF-7 | Breast Cancer | 14 | 12 |

| MDA-MB-231 | Breast Cancer | 13 | 11 |

| LNCaP | Prostate Cancer | 13 | 12 |

| DU145 | Prostate Cancer | 12 | 11 |

| PC-3 | Prostate Cancer | 13 | 12 |

| HT-29 | Colon Cancer | 14 | 12 |

| HCT-116 | Colon Cancer | 13 | 11 |

| OVCAR-3 | Ovarian Cancer | 12 | 11 |

| SK-OV-3 | Ovarian Cancer | 13 | 12 |

| CAKI-1 | Kidney Cancer | 12 | 11 |

| A498 | Kidney Cancer | 13 | 12 |

| SK-MEL-28 | Melanoma | 12 | 11 |

| M14 | Melanoma | 13 | 12 |

The functional characterization of novel synthetic and semisynthetic derivatives would follow a similar paradigm, involving in vitro cytotoxicity assays against a broad panel of cancer cell lines. Key parameters to be determined would include the half-maximal inhibitory concentration (IC50) to quantify the potency of each new compound. Further studies would likely investigate the mechanism of action, including their ability to inhibit the Na+/K+-ATPase and induce apoptosis or other forms of cell death in cancer cells. The goal of these functional analyses is to identify derivatives with improved potency, selectivity, or pharmacological properties compared to the parent this compound.

Q & A

Q. What established protocols are recommended for isolating Hellebrigenin glucoside from natural sources?

To isolate this compound, employ chromatographic techniques such as HPLC or TLC, followed by spectroscopic validation (e.g., LC-MS for molecular weight confirmation and NMR for structural elucidation). Ensure reproducibility by documenting solvent systems, column specifications, and retention times in detail, adhering to standardized reporting guidelines for experimental methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

A combination of 1D/2D NMR (for stereochemical analysis), high-resolution mass spectrometry (HR-MS) for empirical formula confirmation, and IR spectroscopy (for functional group identification) is critical. Cross-validate results with reference standards and replicate analyses to minimize artifacts, as demonstrated in studies of analogous glucosides .

Q. How can researchers mitigate common pitfalls in quantifying this compound purity?

Use calibrated reference materials (e.g., ≥95% purity standards) and replicate measurements across independent assays (e.g., LC-MS-ELSD). Report detection limits, calibration curves, and inter-day variability to ensure transparency, as emphasized in methodological rigor guidelines .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported bioactivity of this compound across studies?

Discrepancies often arise from variability in cell lines, assay conditions, or compound purity. Standardize protocols (e.g., ISO-certified cell cultures), validate bioactivity with orthogonal assays (e.g., enzymatic inhibition and cell viability tests), and perform meta-analyses to identify confounding variables, as recommended in clinical research frameworks .

Q. How should dose-response relationships for this compound be statistically analyzed?

Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA for cross-group comparisons and account for covariates (e.g., solvent effects) through multivariate analysis, aligning with data interpretation best practices .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics?

Rodent models (e.g., Sprague-Dawley rats) with LC-MS/MS-based quantification of plasma and tissue samples are optimal. Include parameters like bioavailability, half-life, and metabolite profiling, following ethical guidelines for animal studies and rigorous data reporting standards .

Q. How can researchers design experiments to elucidate this compound’s molecular mechanism of action?

Combine in vitro target-based assays (e.g., receptor binding studies) with omics approaches (transcriptomics/proteomics) and molecular docking simulations. Validate hypotheses using CRISPR/Cas9 knockouts or siRNA silencing in relevant cell models, as outlined in hypothesis-driven experimental design principles .

Q. What strategies reconcile conflicting cytotoxicity data in meta-analyses of this compound?

Systematically evaluate study heterogeneity (e.g., cell type, exposure duration) using tools like PRISMA guidelines. Perform subgroup analyses and sensitivity testing to isolate variables, ensuring methodological consistency in assay protocols and data reporting .

Methodological Best Practices

- Reproducibility : Document experimental conditions exhaustively (e.g., temperature, pH, instrument calibration) and provide raw data in supplementary materials .

- Data Contradictions : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses .

- Ethical Compliance : Adhere to institutional review board (IRB) guidelines for human/animal studies, including informed consent and humane endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.